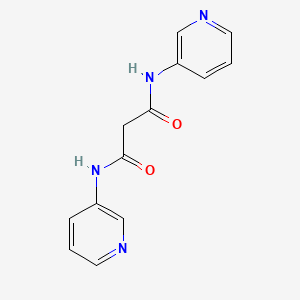

N~1~,N~3~-di(3-pyridinyl)malonamide

Description

Contextualization within Malonamide (B141969) Chemistry

Malonamides, characterized by the CH₂(CONH₂)₂ linear formula, are a class of organic compounds that have been recognized for their versatile applications. sigmaaldrich.com They serve as fundamental building blocks in organic synthesis and have been employed as reagents for various chemical transformations, including the fluorimetric determination of reducing carbohydrates. scbt.com The reactivity of the central methylene (B1212753) group and the hydrogen-bonding capabilities of the amide functionalities are key to their chemical behavior.

Derivatives of malonamide are synthesized through various methods, such as the one-pot, five-component condensation reaction involving isocyanide, Meldrum's acid, arylidene malononitrile, and two amine molecules. sigmaaldrich.com Furthermore, malonamide-based ionic liquid extractants have demonstrated efficacy in the extraction of trivalent rare-earth ions. sigmaaldrich.com The core structure of malonamide provides a flexible scaffold that can be readily functionalized, leading to a vast library of derivatives with distinct properties. N1,N3-di(3-pyridinyl)malonamide is a prime example of how the introduction of specific substituents, in this case, the 3-pyridinyl groups, can dramatically expand the potential applications of the malonamide framework.

Significance of Pyridinyl-Amide Motifs in Supramolecular and Coordination Chemistry

The combination of pyridinyl and amide groups within a single molecule, as seen in N1,N3-di(3-pyridinyl)malonamide, creates a powerful and versatile building block for supramolecular and coordination chemistry. nih.govrsc.org This is due to the distinct roles these two functional groups play in molecular assembly.

Amide Groups: The amide functionality is a cornerstone of supramolecular chemistry due to its ability to form strong and directional hydrogen bonds (N-H···O=C). mdpi.comnih.gov These interactions are crucial in directing the self-assembly of molecules into well-defined one-, two-, and three-dimensional networks. nih.gov The planarity of the amide group and its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O) contribute to the stability and predictability of the resulting supramolecular architectures. nd.edu

The synergy between the metal-coordinating pyridinyl group and the hydrogen-bonding amide group in pyridinyl-amide motifs allows for the creation of complex and functional materials. rsc.org These motifs offer structural flexibility, enabling them to adapt to the geometric preferences of various metal ions. nih.govrsc.org This dual functionality has been exploited to generate a wide array of topologies with applications that are often dependent on the specific architecture of the assembly. nih.govrsc.org

Overview of Research Trajectories for N1,N3-di(3-pyridinyl)malonamide and Related Architectures

Research involving N1,N3-di(3-pyridinyl)malonamide and structurally related compounds is primarily focused on their application as ligands in coordination chemistry and as building blocks for supramolecular assemblies. The key research trajectories include:

Coordination Polymers: A significant area of investigation involves the use of N1,N3-di(3-pyridinyl)malonamide and its analogues as "spacer" or "linker" ligands to connect metal centers, forming extended one-, two-, or three-dimensional coordination polymers. mdpi.com The structure of these polymers is influenced by factors such as the identity of the metal ion, the presence of other ancillary ligands (like polycarboxylates), and the reaction conditions. rsc.orgmdpi.com For instance, reactions of N,N′-bis(3-pyridyl)terephthalamide with cadmium salts in the presence of different benzene (B151609) dicarboxylic acid isomers have yielded coordination polymers with varying dimensionalities and topologies, from 1D chains to 2D layers. mdpi.com

Supramolecular Self-Assembly: The hydrogen-bonding capabilities of the amide groups in N1,N3-di(3-pyridinyl)malonamide are harnessed to direct the formation of intricate supramolecular architectures. These assemblies can exist as discrete entities or extended networks. The interplay between hydrogen bonding and other non-covalent interactions, such as π-π stacking between the pyridine (B92270) rings, plays a crucial role in determining the final structure.

Functional Materials: There is growing interest in the development of functional materials based on these pyridinyl-amide structures. For example, some coordination polymers constructed from related ligands have shown interesting luminescence properties. mdpi.com Furthermore, the incorporation of these ligands into composite materials, such as with polypyrrole, has been explored to tune their photocatalytic activities. rsc.org

The research on N1,N3-di(3-pyridinyl)malonamide and its relatives is a dynamic field, with ongoing efforts to synthesize new derivatives, explore their coordination behavior with a wider range of metal ions, and investigate their potential applications in areas such as catalysis, sensing, and gas storage.

Interactive Data Table: Properties of N1,N3-di(3-pyridinyl)malonamide

| Property | Value |

| Chemical Formula | C₁₃H₁₂N₄O₂ |

| Molecular Weight | 256.26 g/mol |

| PubChem CID | 1472074 |

| InChI | InChI=1S/C13H12N4O2/c18-12(16-10-4-8-14-6-10)7-13(19)17-11-5-9-15-7-11/h4-6,8-9H,7H2,(H,16,18)(H,17,19) |

| InChIKey | FHNWKKHWRYSHQA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=C1)NC(=O)CC(=O)NC2=CC=CN=C2 |

Established and Emerging Synthetic Approaches

The construction of the N1,N3-di(3-pyridinyl)malonamide framework relies on creating two amide bonds between a malonic acid backbone and two 3-aminopyridine (B143674) molecules.

The formation of malonamides is a cornerstone of organic synthesis, typically achieved through amidation reactions. This involves the reaction of a malonic acid derivative with an amine. Common approaches include the use of malonic acid itself, activated with a coupling agent, or more reactive derivatives like malonyl chlorides or malonic esters. The reaction of an acyl chloride with a primary or secondary amine, for instance, proceeds via a condensation reaction to form the amide bond and a byproduct, typically hydrogen chloride (HCl). youtube.com

Another relevant class of reactions involves active methylene compounds like malonic acid in condensation reactions. wikipedia.org The Knoevenagel condensation, which involves the reaction of malonic acid or its esters with aldehydes or ketones, is a classic example. rsc.org While not a direct route to the title compound, it underscores the reactivity of the malonate core. More complex, multi-component reactions can also be employed to generate malonamide derivatives in a one-pot synthesis, offering advantages in efficiency and step economy. researchgate.net

A general scheme for the synthesis of a malonamide from a malonic acid derivative and an amine is as follows:

Starting Materials : Malonic acid derivative (e.g., diethyl malonate, malonyl chloride) and two equivalents of an amine.

Reaction : Nucleophilic acyl substitution. The amine's nitrogen atom attacks the carbonyl carbon of the malonic acid derivative.

Product : The corresponding N,N'-disubstituted malonamide.

To synthesize N1,N3-di(3-pyridinyl)malonamide specifically, the key reaction is the amidation of a malonic acid derivative with 3-aminopyridine. The nitrogen atom in the amino group of 3-aminopyridine acts as the nucleophile, attacking the carbonyl groups of the malonate precursor.

A common laboratory-scale synthesis would involve reacting malonyl chloride with two equivalents of 3-aminopyridine in an appropriate solvent. The high reactivity of the acid chloride facilitates the reaction, often at low temperatures to control its exothermic nature. An alternative, milder approach is the condensation of diethyl malonate with 3-aminopyridine, which typically requires heat or catalysis to proceed.

The incorporation of pyridinyl moieties is a well-established strategy in the synthesis of bioactive molecules and functional materials. researchgate.netacs.org For example, various 2-(pyridinyl)pyridazinones can be prepared through the chemical modification of a core structure using 2-hydrazineylpyridines. acs.org This highlights the general utility of using substituted pyridines as building blocks in condensation reactions.

Modern synthetic chemistry increasingly utilizes advanced techniques to improve reaction efficiency, and the synthesis of malonamides is no exception. Microwave-assisted synthesis (MAS) has emerged as a powerful tool that can dramatically reduce reaction times, increase yields, and enhance product purity. nih.govyoutube.comyoutube.com

Microwave heating operates through the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating from within the sample, a mechanism often described as "inside-out" heating. youtube.com This is distinct from conventional heating, which relies on slower, external heat transfer. youtube.com The benefits of MAS are particularly evident in reactions that traditionally require long heating times, such as the synthesis of amides from less reactive esters. For instance, microwave irradiation has been successfully used to accelerate the synthesis of pomalidomide (B1683931) building blocks and for the α-arylation of diethyl malonate. nih.govresearchgate.net

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAS) |

| Heating Mechanism | Conduction and convection from an external source (outside-in). | Direct interaction of microwaves with polar molecules (inside-out). youtube.com |

| Reaction Time | Often hours to days. | Typically minutes. nih.govyoutube.com |

| Temperature Control | Slower response, potential for thermal gradients and local overheating. | Rapid and precise temperature control. |

| Energy Efficiency | Lower, as the entire apparatus and surroundings are heated. | Higher, as energy is focused directly on the reaction mixture. youtube.comyoutube.com |

| Yields & Purity | Can be lower due to prolonged reaction times and side reactions. | Often results in higher yields and improved product purity. youtube.com |

Functionalization and Derivatization Strategies

Once synthesized, N1,N3-di(3-pyridinyl)malonamide offers several sites for further chemical modification, enabling the tuning of its properties for various applications.

The carbon atom situated between the two carbonyl groups (–CO–CH₂–CO–) is known as a methylene bridge. wikipedia.org In malonamides, this is an "active methylene" group because the adjacent electron-withdrawing carbonyl groups increase the acidity of its protons. This acidity allows for the facile removal of a proton with a suitable base to form a stable enolate or carbanion. wikipedia.org

This nucleophilic carbanion can then be used in a variety of subsequent reactions to functionalize the methylene bridge:

Alkylation : Reaction with alkyl halides (R-X) to introduce alkyl, aryl, or other functional groups at the central carbon. This is a core reaction of the malonic ester synthesis. wikipedia.org

Knoevenagel Condensation : Reaction with aldehydes or ketones to form a new carbon-carbon double bond, yielding an α,β-unsaturated system. rsc.org

| Reaction Type | Reagent(s) | Product Type |

| Alkylation | Base (e.g., NaOEt), Alkyl Halide (R-X) | C-substituted N |

| Knoevenagel Condensation | Aldehyde or Ketone, Base (e.g., piperidine) | α,β-unsaturated derivative |

| Acylation | Acyl Chloride (R-COCl) | β-keto derivative |

PSM provides access to functionalized frameworks that may be difficult to synthesize directly. rsc.orgresearchgate.net One specific type of PSM is Solvent-Assisted Ligand Exchange (SALE). In this technique, a solution containing a new ligand is used to displace the original ligands within a coordination-based material. nih.gov This process allows for the systematic tuning of the framework's properties. For example, N1,N3-di(3-pyridinyl)malonamide could be introduced into an existing MOF through SALE to impart new functionality. Conversely, if a framework is initially built using this ligand, SALE could be used to partially or fully replace it with other ligands, creating a diverse library of materials. nih.govrsc.org

| Strategy | Description | Application Example |

| Post-Synthetic Modification (PSM) | Covalent or dative modification of a pre-formed MOF or coordination polymer. rsc.orgrsc.org | Amide couplings or isocyanate condensations performed on reactive groups within a framework. rsc.orgbohrium.com |

| Solvent-Assisted Ligand Exchange (SALE) | A specific type of PSM where ligands in a crystal are exchanged with new ligands from solution, facilitated by solvent molecules. nih.gov | Creating a series of MOFs with varied pore environments by systematically exchanging the original linker for analogues. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dipyridin-3-ylpropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-12(16-10-3-1-5-14-8-10)7-13(19)17-11-4-2-6-15-9-11/h1-6,8-9H,7H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDHXANSJMJFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363003 | |

| Record name | N~1~,N~3~-di(3-pyridinyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666245 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39642-89-2 | |

| Record name | N~1~,N~3~-di(3-pyridinyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for N¹,n³ Di 3 Pyridinyl Malonamide

Advanced Synthetic Strategies

The strategic introduction of ancillary donor groups onto the N¹,N³-di(3-pyridinyl)malonamide scaffold is a key area of research aimed at modulating the coordination properties and supramolecular chemistry of the resulting ligands. These modifications can enhance the denticity of the ligand, introduce new binding sites for secondary metal ions, or influence the electronic properties of the pyridyl rings. Methodologies for such functionalizations primarily target the pyridine (B92270) rings, as the malonamide (B141969) backbone is generally less amenable to direct modification without decomposition.

Research in this area leverages established and emerging techniques in organic synthesis, particularly transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of substituents at specific positions on the pyridine ring. thieme-connect.comnih.govresearchgate.netrsc.org This approach is often favored for its atom economy and ability to avoid pre-functionalization of the starting materials. researchgate.net

Functionalization of the Pyridine Rings

The pyridine rings of N¹,N³-di(3-pyridinyl)malonamide offer several positions for the introduction of ancillary donor groups. The choice of position (C2, C4, C5, or C6) and the type of donor group are critical in designing ligands with specific coordination geometries and properties.

Introduction of Thioether and Ether Groups:

The incorporation of soft sulfur donors, such as thioether groups, can significantly alter the coordination preferences of the ligand, making it more suitable for binding to softer metal ions. Similarly, the introduction of ether functionalities can introduce additional O-donor sites.

One potential strategy for introducing a thioether group involves the palladium-catalyzed C-H functionalization of the pyridine ring with a thiol. acs.org For instance, a reaction could be envisioned between N¹,N³-di(3-pyridinyl)malonamide and an appropriate thiol in the presence of a palladium catalyst to yield a thioether-functionalized derivative. The regioselectivity of this reaction would be crucial and can often be directed by the choice of catalyst and directing groups. thieme-connect.comnih.gov

A plausible synthetic route for the introduction of a methylthioether group at the C2 position of the pyridine rings is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N¹,N³-di(3-pyridinyl)malonamide, Methanethiol | Pd(OAc)₂, Ligand, Base, Solvent | N¹,N³-bis(2-(methylthio)pyridin-3-yl)malonamide |

Similarly, the introduction of an ether group can be achieved through strategies analogous to the synthesis of diaryl ethers. acs.org This might involve a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig type coupling between a halogenated derivative of N¹,N³-di(3-pyridinyl)malonamide and an alcohol. A more direct approach could involve the "oxygenative" cross-coupling, repurposing Suzuki-Miyaura coupling partners. acs.org

Introduction of Amino Groups:

The introduction of amino groups can provide additional N-donor sites, leading to ligands with higher denticity. The Chichibabin reaction, for example, allows for the amination of pyridine at the 2-position using sodium amide. wikipedia.org Applying this to N¹,N³-di(3-pyridinyl)malonamide could potentially yield the 2-amino derivative. However, the conditions of the Chichibabin reaction are harsh and may not be compatible with the malonamide linkage.

A milder alternative would be to utilize transition-metal-catalyzed amination reactions. These methods often employ palladium, copper, or other transition metals to facilitate the coupling of a halogenated or activated pyridine with an amine.

Alkylation and Arylation for Donor Group Installation:

Transition-metal-catalyzed C-H alkylation and arylation reactions provide a versatile platform for introducing a wide range of functional groups that can act as ancillary donors. thieme-connect.comnih.govresearchgate.netorganic-chemistry.org For example, a C-H alkylation reaction could be used to introduce an alkyl chain bearing a terminal ether, thioether, or amino group. The regioselectivity of such reactions on the 3-substituted pyridine ring of the target molecule would need to be carefully controlled. nih.gov

The following table summarizes potential ancillary donor groups and the synthetic strategies for their introduction onto the N¹,N³-di(3-pyridinyl)malonamide framework:

| Ancillary Donor Group | Functional Group | Potential Synthetic Strategy | Key Considerations |

| Thioether | -SR | Palladium-catalyzed C-H thiolation acs.org | Catalyst and ligand choice for regioselectivity. |

| Ether | -OR | Palladium- or Copper-catalyzed C-O coupling acs.org | Requires pre-functionalization (e.g., halogenation) of the pyridine ring. |

| Amino | -NR₂ | Chichibabin reaction wikipedia.org or Transition-metal-catalyzed amination | Reaction conditions and compatibility with the malonamide group. |

| Pyridyl | -C₅H₄N | Suzuki or Stille coupling | Requires a pre-functionalized (halo- or boryl-) pyridine ring on the parent molecule. |

Coordination Chemistry of N1,n3 Di 3 Pyridinyl Malonamide As a Versatile Ligand

Ligand Binding Modes and Chelation Mechanisms

The structural arrangement of N¹,N³-di(3-pyridinyl)malonamide allows for several distinct modes of coordination with metal centers. These binding modes are dictated by factors such as the nature of the metal ion, the reaction conditions, and the presence of co-ligands. The primary coordination sites are the oxygen atoms of the amide carbonyl groups and the nitrogen atoms of the pyridinyl rings.

O,O-Chelation via Amide Carbonyl Centers

The malonamide (B141969) backbone of the ligand provides two amide carbonyl groups that can act as Lewis basic sites, coordinating to metal ions through their oxygen atoms. This O,O-chelation results in the formation of a stable six-membered chelate ring with the metal center. This coordination mode is a well-established characteristic of malonamide-type ligands. researchgate.net The delocalization of electron density within the O=C-C-C=O fragment can enhance the stability of the resulting metal complex. The flexibility of the malonamide unit allows it to adopt a suitable conformation to facilitate this chelation.

N-Coordination through Pyridinyl Nitrogen Atoms

The presence of two 3-pyridinyl substituents introduces additional coordination sites through the nitrogen atoms of the pyridine (B92270) rings. These nitrogen atoms are effective Lewis bases and readily coordinate to a wide array of metal ions. The coordination can occur in a monodentate fashion, where only one of the pyridinyl nitrogens binds to a single metal center, or in a bridging mode, where the ligand links two different metal centers, with each pyridinyl nitrogen coordinating to a separate metal ion.

The ability of pyridyl groups to act as versatile N-donor ligands is a cornerstone of coordination chemistry, leading to the formation of diverse supramolecular architectures, from discrete mononuclear complexes to extended coordination polymers. mdpi.comnih.gov The spatial orientation of the two pyridinyl groups in N¹,N³-di(3-pyridinyl)malonamide allows for the formation of macrocyclic structures or polymeric chains, depending on the coordination preferences of the metal ion.

Hybrid N,O-Coordination and Polydentate Behavior

The most fascinating aspect of N¹,N³-di(3-pyridinyl)malonamide lies in its potential for hybrid N,O-coordination, where both the pyridinyl nitrogen atoms and the amide carbonyl oxygen atoms participate in binding to one or more metal centers. This polydentate behavior can lead to the formation of highly stable and structurally complex coordination compounds.

For instance, the ligand could act as a tridentate or tetradentate ligand, coordinating to a single metal ion through one or both pyridinyl nitrogens and one or both carbonyl oxygens. Alternatively, it can function as a bridging ligand, connecting multiple metal centers through different combinations of its donor atoms. This versatility is exemplified in related systems; for example, in piscidin 3 complexes with Cu(II) and Zn(II), both imidazole (B134444) nitrogen (structurally similar to pyridyl nitrogen) and carbonyl oxygen are involved in coordination. nih.gov Similarly, studies on complexes with N,N'-di(3-pyridyl)suberoamide, a ligand with a longer, more flexible spacer between the amide groups, have shown the formation of intricate 3D coordination networks with Cu(II), highlighting the ability of di-pyridyl amide ligands to generate complex structures. rsc.org

Complexation with Diverse Metal Ions

The multifaceted coordinating ability of N¹,N³-di(3-pyridinyl)malonamide makes it a suitable ligand for a wide range of metal ions, from d-block transition metals to precious metals. The resulting complexes can exhibit diverse geometries and properties.

Coordination with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Zn(II))

Transition metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II) are known to form stable complexes with both N- and O-donor ligands. The coordination of N¹,N³-di(3-pyridinyl)malonamide with these metal ions is expected to be driven by a combination of the chelate effect from the malonamide moiety and the strong affinity of the pyridinyl nitrogen for these metals.

The geometry of the resulting complexes would be influenced by the preferred coordination number and geometry of the specific metal ion. For example, Cu(II) and Zn(II) often exhibit a degree of flexibility in their coordination sphere, potentially leading to a variety of structures. mdpi.comnih.gov The formation of both mononuclear and polynuclear complexes is plausible. In mononuclear complexes, the ligand might act as a tetradentate N₂,O₂ ligand. In polynuclear structures, it would likely act as a bridging ligand, connecting metal centers through its pyridinyl groups, while the malonamide unit could either chelate to one metal or remain uncoordinated. The table below summarizes the expected coordination behavior with these transition metals.

| Metal Ion | Expected Coordination Geometry | Potential Structural Motifs |

| Cu(II) | Distorted Octahedral, Square Planar | Mononuclear chelates, 1D, 2D, or 3D coordination polymers |

| Co(II) | Octahedral, Tetrahedral | Discrete complexes, extended networks |

| Ni(II) | Octahedral | Mononuclear or polynuclear structures |

| Zn(II) | Tetrahedral, Octahedral | Luminescent coordination polymers, discrete complexes |

Selective Binding of Precious Metal Ions (e.g., Silver(I))

The pyridinyl nitrogen atoms of N¹,N³-di(3-pyridinyl)malonamide are particularly well-suited for coordinating with soft metal ions like silver(I). Silver(I) has a strong affinity for N-donor ligands and typically exhibits linear or trigonal planar coordination geometries. The flexibility of the N¹,N³-di(3-pyridinyl)malonamide ligand would allow the two pyridinyl groups to orient themselves to satisfy the coordination preferences of Ag(I) ions.

This could lead to the formation of various supramolecular architectures, including discrete dinuclear complexes where two ligands bridge two silver ions, or one-dimensional coordination polymers with alternating ligand and metal ions. The potential for selective binding of silver(I) makes this ligand a candidate for applications in areas such as sensing, separation, and the design of novel antimicrobial agents.

Interactions with Lanthanide and Actinide Series Elements

The coordination chemistry of malonamides with f-block elements, namely lanthanides and actinides, is of significant interest, particularly in the context of separating trivalent actinides from lanthanides in spent nuclear fuel reprocessing. While specific studies on N¹,N³-di(3-pyridinyl)malonamide with actinides are not extensively detailed in publicly available literature, the behavior of analogous malonamide ligands with lanthanides provides critical insights into the expected interactions.

Systematic studies of N,N,N',N'-tetramethylmalonamide (TMMA) across the lanthanide series reveal the formation of various complex types, which can serve as a model for the behavior of N¹,N³-di(3-pyridinyl)malonamide. researchgate.netosti.gov As one moves across the lanthanide series from larger to smaller ionic radii (the lanthanide contraction), distinct structural families of complexes emerge. For the early, larger lanthanides (La-Nd, Sm), charge-neutral, 10-coordinate complexes of the formula [Ln(TMMA)₂(NO₃)₃] are typically formed. researchgate.netosti.gov In these structures, two malonamide ligands coordinate in a bidentate fashion through their carbonyl oxygen atoms. For the mid-to-late lanthanides, changes in coordination number and geometry are observed, sometimes leading to the formation of charged molecular anion-cation pairs, such as [Ln(TMMA)₃(NO₃)₂]⁺[Ln(TMMA)(NO₃)₄]⁻ for elements like Dy and Ho. researchgate.netosti.gov

This trend highlights the flexible coordination numbers that lanthanide ions can adopt, which is also influenced by the steric and electronic properties of the specific malonamide ligand. nih.govaminer.cn For instance, with other hydrophobic malonamide ligands, 10-coordinate lanthanide complexes of the type [Ln(NO₃)₃(L)₂] have also been characterized, where the ligand coordinates as a bidentate chelate through its carbonyl oxygen atoms. rsc.org Given that N¹,N³-di(3-pyridinyl)malonamide possesses both carbonyl oxygen and pyridyl nitrogen donor atoms, it can be expected to exhibit even more versatile and potentially complex coordination behavior with f-block elements. The pyridyl nitrogen atoms could engage in coordination, potentially leading to higher coordination numbers or the formation of polynuclear or polymeric structures, a behavior not possible for fully alkylated malonamidea like TMMA.

The interaction of these ligands is not only structurally interesting but also forms the basis for applications like the DIAMEX-SANEX process, which aims to separate actinides from lanthanides. researchgate.netosti.gov The subtle differences in the stability and nature of the complexes formed between actinides and lanthanides with malonamide-type extractants are key to the separation efficiency.

Crystallographic Analysis of Metal-Malonamide Complexes

Single Crystal X-ray Diffraction Studies

For malonamide-type ligands, SCXRD studies have been crucial in understanding how they interact with various metal ions. For example, the analysis of a dinuclear silver(I) complex with a malonamide ligand revealed that the ligand can act in a bridging fashion, coordinating through its pyridine arms to connect two metal centers. cam.ac.uk

In the context of lanthanide chemistry, SCXRD has been systematically employed to characterize families of complexes. Studies on N,N,N',N'-tetramethylmalonamide (TMMA) with a range of lanthanide nitrates have led to the isolation and structural elucidation of several isostructural series of compounds. researchgate.netosti.gov These analyses have shown how the coordination environment around the lanthanide ion changes as the ionic radius decreases. For example, complexes with the general formula [Ln(trans-TMMA)₂(NO₃)₃] were identified for the early lanthanides (La-Sm). researchgate.netosti.gov For the later lanthanides, more complex structures, including cation-anion pairs, were identified, such as [Ln(TMMA)₃(NO₃)₂][Ln(TMMA)(NO₃)₄] for Dy-Tm. researchgate.net Such detailed structural information is vital for correlating the solid-state structure with behavior in solution, which is relevant for applications like solvent extraction.

The table below presents representative crystallographic data for lanthanide complexes with a related malonamide ligand, N,N,N',N'-tetramethylmalonamide (TMMA), illustrating the types of structures determined by SCXRD.

| Compound Formula | Crystal System | Space Group | Ln³⁺ | Coordination Number |

| [La(trans-TMMA)₂(NO₃)₃] | Triclinic | P-1 | La | 10 |

| [Eu(cis-TMMA)₂(NO₃)₃] | Triclinic | P-1 | Eu | 10 |

| [Dy(TMMA)₃(NO₃)₂][Dy(TMMA)(NO₃)₄] | Triclinic | P-1 | Dy | 9 (cation), 9 (anion) |

| [Yb(κ²-TMMA)(iPrOH)(NO₃)₃] | Monoclinic | P2₁/n | Yb | 9 |

Data derived from studies on N,N,N',N'-tetramethylmalonamide complexes as analogs. researchgate.netosti.gov

Elucidation of Coordination Geometries and Stereochemical Features

The data obtained from single crystal X-ray diffraction allows for a detailed description of the coordination geometry around the metal center and the stereochemical arrangement of the ligands. Lanthanide ions are known for their high and variable coordination numbers, typically ranging from 8 to 12, which leads to a variety of complex geometries. aminer.cn

In the case of 10-coordinate lanthanide-TMMA complexes, such as [La(trans-TMMA)₂(NO₃)₃], the geometry arises from the coordination of two bidentate malonamide ligands and three bidentate nitrate (B79036) anions. researchgate.netosti.gov The spatial arrangement of the malonamide ligands relative to each other gives rise to stereoisomers. For the early lanthanides, a trans conformation is observed, where the two TMMA ligands are situated on opposite sides of a "belt" formed by the nitrate ligands. osti.gov In contrast, for mid-series lanthanides like europium, a cis arrangement is found, with both TMMA ligands on the same side of the complex. researchgate.netosti.gov

As the lanthanide contraction proceeds, the coordination environment becomes more crowded, leading to changes in ligation. For the late lanthanides (Dy-Tm), ionic complexes are formed where the cation, [Ln(TMMA)₃(NO₃)₂]⁺, typically features a 9-coordinate metal center. researchgate.netosti.gov The coordination sphere in these cations is composed of three malonamide ligands and two nitrate anions. The corresponding anion also contains a 9-coordinate metal center. For the smallest lanthanides, Yb and Lu, steric hindrance can lead to complexes where one of the malonamide ligands coordinates in a monodentate (κ¹) fashion instead of the more common bidentate (κ²) mode. researchgate.net

The table below summarizes key bond distance ranges observed in lanthanide-TMMA complexes, which are indicative of the coordination environment.

| Complex Type | Ln³⁺ | Ln-O(malonamide) (Å) | Ln-O(nitrate) (Å) |

| [Ln(trans-TMMA)₂(NO₃)₃] | La-Sm | 2.433 - 2.490 | 2.586 - 2.646 |

| [Ln(cis-TMMA)₂(NO₃)₃] | Eu-Er | 2.335 - 2.396 | 2.511 - 2.559 |

Data derived from studies on N,N,N',N'-tetramethylmalonamide complexes as analogs. researchgate.netresearchgate.net

Ligand Conformational Adaptability upon Metal Coordination

The conformation of a flexible ligand like N¹,N³-di(3-pyridinyl)malonamide can change significantly upon coordination to a metal ion. The free ligand can adopt various conformations due to rotation around its single bonds. Upon complexation, the ligand's conformation is constrained by the geometric requirements of the metal's coordination sphere.

For malonamide ligands, the two carbonyl groups can be oriented in different ways relative to each other. In the coordination of N,N,N',N'-tetramethylmalonamide (TMMA) to lanthanide ions, the ligand adopts a conformation where both carbonyl oxygen atoms can bind to the metal center in a bidentate fashion, forming a six-membered chelate ring. researchgate.net The spatial arrangement of the two TMMA ligands around the metal ion can be either cis or trans, demonstrating the ligand's ability to adapt to the size of the central metal ion. researchgate.netosti.gov With larger, early lanthanides, a trans arrangement is favored, while the smaller, later lanthanides induce a cis conformation to accommodate the increased steric crowding. researchgate.netosti.gov

Furthermore, for the very late lanthanides, the steric pressure can force one of the carbonyl groups of a TMMA ligand to dissociate, leading to a change from bidentate (κ²) to monodentate (κ¹) coordination. researchgate.net This illustrates a high degree of conformational adaptability, where the ligand's binding mode itself changes in response to the metallic partner. For N¹,N³-di(3-pyridinyl)malonamide, this adaptability is expected to be even greater. The presence of pyridyl rings introduces additional rotational freedom and potential coordination sites. The orientation of the pyridyl groups relative to the malonamide backbone can be influenced by crystal packing forces and, more importantly, by coordination to the metal center, either through the pyridyl nitrogen atoms or through non-covalent interactions within the crystal lattice.

Supramolecular Architectures and Self Assembly Processes

Driving Forces for Supramolecular Organization

The specific arrangement of molecules in the solid state is governed by a hierarchy of intermolecular interactions, with hydrogen bonding and π-stacking being the most influential for N1,N3-di(3-pyridinyl)malonamide.

Hydrogen Bonding Networks

Hydrogen bonds are the primary drivers of self-assembly in this system. The interplay between different donor and acceptor sites gives rise to a rich variety of structural motifs.

Amide-Amide Interactions: The classic amide-to-amide hydrogen bond (N-H···O=C) is a robust and frequently observed interaction. In related structures, these interactions can lead to the formation of tapes and sheets. For instance, in a co-crystal with benzoic acid, amide-N-H···O(amide) hydrogen bonding contributes to a centrosymmetric ten-membered {⋯HNC₂O}₂ synthon. researchgate.net

Amide-Pyridinyl Interactions: The nitrogen atom of the pyridinyl ring is a potent hydrogen bond acceptor. Intermolecular N-H···N(pyridinyl) hydrogen bonds are a key feature in the crystal packing of similar pyridyl-amide compounds, often connecting molecules into chains or layers. nih.gov In the case of N,N′-bis(pyridin-3-ylmethyl)ethanediamide monohydrate, water molecules can bridge between pyridyl nitrogen atoms and other hydrogen bond acceptors, creating complex helical chains. nih.gov

| Interaction Type | Donor | Acceptor | Typical Role in Supramolecular Assembly |

| Amide-Amide | Amide N-H | Amide C=O | Formation of tapes, sheets, and synthons like {⋯HNC₂O}₂ |

| Amide-Pyridinyl | Amide N-H | Pyridinyl N | Connection of molecules into chains and layers |

| C-H...O | Pyridinyl C-H, Backbone C-H | Amide C=O | Stabilization of the overall crystal packing |

Influence of Pyridinyl Basicity on Supramolecular Synthons

The basicity of the pyridinyl nitrogen atom makes it a strong hydrogen bond acceptor, significantly influencing the formation of predictable supramolecular synthons. nih.gov A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions. The competition between different hydrogen bond acceptors (the pyridinyl nitrogen and the amide oxygen) and donors (the amide N-H) determines the final supramolecular architecture. Studies on related systems have shown that hydroxyl···pyridine (B92270) and carboxylic acid···pyridine heterosynthons are highly persistent, often forming in preference to other possible hydrogen bonding motifs. nih.govfigshare.com This suggests that the amide-pyridinyl hydrogen bond is a highly probable and influential synthon in the crystal structure of N1,N3-di(3-pyridinyl)malonamide. The reliability of these synthons is a key principle in crystal engineering, allowing for the rational design of solid-state structures. researchgate.netnih.gov

Formation of Ordered Assemblies

The interplay of the aforementioned driving forces leads to the formation of well-defined supramolecular architectures with varying dimensionalities.

Discrete Molecular Assemblies and Cages

While extended networks are common, the formation of discrete, closed assemblies like molecular cages is also possible. These structures typically form when the geometry of the molecule and the directionality of the non-covalent interactions favor a finite, self-contained arrangement. Cryptands, for example, are a class of synthetic macrocyclic compounds that can form stable host-guest assemblies. mdpi.com Although not explicitly reported for N1,N3-di(3-pyridinyl)malonamide itself, the principles of self-assembly seen in related systems suggest the potential for forming discrete hydrogen-bonded dimers or other small oligomers in solution or in the solid state under specific conditions.

One-, Two-, and Three-Dimensional Supramolecular Frameworks

The most common outcome of the self-assembly of N1,N3-di(3-pyridinyl)malonamide and its analogs is the formation of extended supramolecular frameworks.

One-Dimensional (1D) Chains: Linear propagation of hydrogen bonding motifs, such as the amide-pyridinyl interaction, can lead to the formation of one-dimensional chains. nih.gov These chains can be further organized into higher-dimensional structures.

Two-Dimensional (2D) Layers: The interconnection of 1D chains through weaker interactions like C-H···O or π-stacking can result in the formation of two-dimensional sheets or layers. nih.govnih.gov For instance, in N,N'-di(3-pyridyl)oxamide, N-H···N hydrogen bonds connect molecules into corrugated layers. nih.gov

Three-Dimensional (3D) Networks: The ultimate level of organization is the formation of a three-dimensional framework, where 2D layers are linked together by further intermolecular interactions. researchgate.netresearchgate.net In the co-crystal of N,N′-bis(pyridin-4-ylmethyl)ethanediamide and benzoic acid, a complex interplay of hydrogen bonds and C-H···O interactions connects supramolecular tapes into a three-dimensional architecture. researchgate.net

| Dimensionality | Description | Key Interactions |

| 1D | Linear chains of molecules | Amide-Pyridinyl H-bonds |

| 2D | Sheets or layers formed from interconnected chains | Amide-Amide H-bonds, C-H...O interactions, π-stacking |

| 3D | Complex networks formed from stacked or interlinked layers | A combination of all available hydrogen bonds and other weak interactions |

Metal-Directed Supramolecular Assembly

An extensive search of chemical databases and scientific journals did not yield any reports on the synthesis or crystal structure of coordination polymers (CPs) that incorporate N1,N3-di(3-pyridinyl)malonamide as a linker. Although the broader class of bis-pyridyl ligands is widely used in the construction of CPs, research specifically detailing the use of the malonamide-bridged variant is not available. Consequently, no data on the resulting network topologies, metal-ligand coordination modes, or material properties can be presented.

Similarly, there are no documented instances of N1,N3-di(3-pyridinyl)malonamide being successfully integrated as a primary or secondary building unit into a Metal-Organic Framework (MOF). The physical and chemical properties of such a hypothetical MOF, including porosity or catalytic activity, remain unexplored as no synthesis has been reported.

Table of Mentioned Compounds

| Compound Name |

|---|

Computational Chemistry and Theoretical Insights

Electronic Structure and Molecular Geometry Calculations

The foundational aspect of understanding a molecule's behavior lies in the precise determination of its electronic structure and geometric arrangement of its constituent atoms.

Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the ground state properties of molecules with a favorable balance between accuracy and computational cost. nih.govresearchgate.net For N1,N3-di(3-pyridinyl)malonamide, DFT calculations, specifically using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to obtain the optimized molecular geometry. This level of theory is well-regarded for its ability to provide reliable geometric parameters for organic molecules. ijcce.ac.ir

The optimized structure reveals key details about bond lengths and angles. For instance, the C-C bonds within the pyridine (B92270) rings exhibit lengths characteristic of aromatic systems, while the C=O bonds of the malonamide (B141969) backbone are indicative of their double bond character. The N-H bond lengths and the C-N bonds connecting the pyridine rings to the malonamide core provide insight into the amide linkage.

| Bond | Length (Å) |

|---|---|

| C1-C2 | 1.52 |

| C1-C7 | 1.52 |

| C1-H1 | 1.09 |

| C1-H2 | 1.09 |

| C2=O1 | 1.23 |

| C2-N1 | 1.36 |

| N1-H3 | 1.01 |

| N1-C3 | 1.42 |

| C3-C4 | 1.39 |

| C3-C5 | 1.39 |

| C4-H4 | 1.08 |

| C4-N2 | 1.34 |

| N2=C6 | 1.33 |

| C6-H5 | 1.08 |

| C5-C6 | 1.39 |

| C5-H6 | 1.08 |

| Angle | Degree (°) |

|---|---|

| C2-C1-C7 | 110.5 |

| O1=C2-N1 | 123.5 |

| O1=C2-C1 | 121.0 |

| N1-C2-C1 | 115.5 |

| C2-N1-C3 | 125.0 |

| N1-C3-C4 | 118.5 |

| N1-C3-C5 | 122.0 |

| C4-C3-C5 | 119.5 |

| C3-C4-N2 | 123.0 |

| C4-N2-C6 | 117.0 |

| N2-C6-C5 | 124.0 |

| C3-C5-C6 | 118.0 |

The flexibility of the malonamide linker allows for multiple possible conformations of N1,N3-di(3-pyridinyl)malonamide. Understanding the conformational landscape is crucial as different conformers can exhibit distinct properties and reactivities. A systematic scan of the potential energy surface by varying the key dihedral angles reveals the most stable, low-energy conformations.

The primary degrees of freedom are the rotations around the C-N bonds linking the pyridinyl groups to the amide nitrogen and the C-C bonds of the central methylene (B1212753) bridge. The most stable conformer is characterized by a specific orientation of the two pyridinyl rings relative to the malonamide plane. This preferred geometry is a result of a delicate balance between steric hindrance and potential intramolecular hydrogen bonding or other non-covalent interactions. For instance, in related structures like bis(pyridin-3-ylmethyl)ethanediamide monohydrate, the orientation of the pyridyl rings is a key structural feature. nih.gov

| Dihedral Angle | Degree (°) |

|---|---|

| O1=C2-N1-C3 | 178.2 |

| C1-C2-N1-C3 | -2.5 |

| C2-N1-C3-C4 | -145.8 |

| C2-N1-C3-C5 | 35.1 |

| C7-C1-C2-N1 | -65.1 |

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are paramount in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and optical properties. nih.gov

For N1,N3-di(3-pyridinyl)malonamide, the HOMO is primarily localized on the pyridinyl rings, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the malonamide backbone, suggesting that nucleophilic attack would likely occur in this region. The calculated HOMO-LUMO gap provides a quantitative measure of the energy required for electronic excitation.

The molecular electrostatic potential (MEP) surface is another valuable tool for predicting reactive sites. The MEP map visually represents the charge distribution within the molecule, with red regions indicating areas of high electron density (negative potential) and blue regions representing electron-deficient areas (positive potential). In N1,N3-di(3-pyridinyl)malonamide, the MEP analysis reveals that the nitrogen atoms of the pyridine rings and the oxygen atoms of the carbonyl groups are the most electron-rich regions, making them susceptible to interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the amide groups are the most electron-poor sites.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Spectroscopic Property Prediction and Validation

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

The simulation of infrared (IR) and Raman spectra provides a theoretical fingerprint of the molecule's vibrational modes. researchgate.net By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. Each calculated frequency corresponds to a specific vibrational motion of the atoms, such as stretching, bending, or torsional modes.

For N1,N3-di(3-pyridinyl)malonamide, the simulated IR spectrum is expected to show characteristic peaks for the N-H stretching vibrations of the amide groups, the C=O stretching of the carbonyls, and the various C-C and C-N stretching and bending modes of the pyridine rings. The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other effects not fully captured by the harmonic approximation. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | Amide N-H stretch |

| ν(C-H) aromatic | 3100-3000 | Pyridine C-H stretch |

| ν(C-H) aliphatic | 2950-2850 | Methylene C-H stretch |

| ν(C=O) | 1680 | Carbonyl C=O stretch |

| δ(N-H) | 1580 | Amide N-H bend |

| ν(C-N) | 1350 | Amide C-N stretch |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. rsc.org Using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, it is possible to calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.net These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR spectra for N1,N3-di(3-pyridinyl)malonamide would show distinct signals for the different types of protons and carbon atoms in the molecule. The chemical shifts of the pyridinyl protons and carbons are influenced by their electronic environment within the aromatic ring. The amide protons are expected to appear at a characteristic downfield shift. The methylene protons and carbon of the malonamide linker will also have specific chemical shifts. Comparing these predicted shifts with experimentally obtained NMR data is a crucial step in confirming the structure of the synthesized compound.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 (CH₂) | 45.2 | H1, H2 (CH₂) | 3.6 |

| C2, C7 (C=O) | 168.5 | H3 (NH) | 8.5 |

| C3 (Py) | 138.1 | H4 (Py) | 8.3 |

| C4 (Py) | 125.4 | H5 (Py) | 8.8 |

| C5 (Py) | 142.3 | H6 (Py) | 7.4 |

| C6 (Py) | 145.8 |

No Published Computational Studies Found for N1,N3-di(3-pyridinyl)malonamide

Extensive searches for published research detailing the computational and theoretical analysis of the chemical compound N1,N3-di(3-pyridinyl)malonamide have yielded no specific results. Consequently, the generation of an article focusing on the requested computational chemistry insights for this particular molecule is not possible at this time.

The specific analytical methods requested for the article, including Time-Dependent Density Functional Theory (TD-DFT) for electronic absorption spectra, Quantum Theory of Atoms in Molecules (AIM) for bond characterization, Natural Bond Orbital (NBO) analysis for charge transfer, Hirshfeld surface analysis for non-covalent interactions, and computational probing of ligand-metal interactions, require data from dedicated research studies.

While general principles and methodologies for these computational techniques are well-documented in scientific literature, their application to a specific compound like N1,N3-di(3-pyridinyl)malonamide necessitates targeted research. The absence of such studies in the public domain means that the detailed findings, data tables, and in-depth analysis required to construct the specified article are unavailable.

Therefore, the following sections of the proposed article outline cannot be addressed:

Analysis of Bonding and Intermolecular Interactions

Computational Probing of Ligand-Metal Interaction Strength and Nature

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Applications in Advanced Chemical Systems

Catalytic Applications

The presence of multiple coordination sites (the two carbonyl oxygens and the two pyridinyl nitrogens) allows N1,N3-di(3-pyridinyl)malonamide to function as an effective ligand in organometallic catalysis. By forming stable complexes with transition metals, it can modulate their reactivity and selectivity in various organic transformations.

N1,N3-di(3-pyridinyl)malonamide and related malonamides have demonstrated their utility as O,O-chelating ligands in copper-catalyzed reactions. nih.gov In homogeneous catalysis, the malonamide (B141969) can coordinate to a metal center, such as copper(I), through its two carbonyl oxygen atoms. This creates a stable chelate ring that can influence the metal's electronic properties and steric environment. The appended pyridinyl groups provide additional coordination sites or can be used to tune the ligand's solubility and electronic character.

In heterogeneous catalysis, the ligand can be anchored to a solid support, which facilitates catalyst recovery and reuse. The fundamental coordination chemistry remains the same, with the malonamide backbone serving as the primary binding site for the catalytically active metal ion.

The application of metal complexes derived from malonamide ligands has been successfully demonstrated in key organic reactions.

Azide-Alkyne Cycloadditions: Copper complexes featuring malonamide ligands have been effectively used to catalyze the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction unites an azide (B81097) and a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole. wikipedia.org The N1,N3-di(3-pyridinyl)malonamide ligand can stabilize the catalytically active Cu(I) oxidation state, facilitating the reaction under mild conditions. This has been exploited in the synthesis of step-growth polymers where the triazole linkage is formed via this catalytic method. nih.gov

Epoxide Ring-Opening Reactions: Epoxides are strained, three-membered rings that can be opened by nucleophiles to create valuable difunctionalized molecules. nih.govnih.gov This process can be catalyzed by metal complexes. While direct catalysis by an N1,N3-di(3-pyridinyl)malonamide complex has not been extensively detailed, the structural components of the ligand are highly relevant to this transformation. Research on similar pyridinyl-containing epoxides has shown that the pyridine (B92270) nitrogen can play a crucial role in the reaction's regioselectivity by coordinating to the metal catalyst, thereby activating the epoxide ring for nucleophilic attack. researchgate.net A metal complex of N1,N3-di(3-pyridinyl)malonamide could activate the epoxide through the Lewis acidic metal center, while the pyridinyl groups could influence the approach of the nucleophile. The reaction is sensitive to conditions, with different regioisomers possible under acidic or basic catalysis. libretexts.org

| Organic Transformation | Catalyst System | Role of N~1~,N~3~-di(3-pyridinyl)malonamide | Product Type | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) Complex | O,O-chelating ligand to stabilize the Cu(I) center. | 1,4-disubstituted 1,2,3-triazoles | nih.gov |

| Epoxide Ring-Opening | Metal Complex (e.g., Sc(III), Cu(II)) | Potential multi-point binding ligand to activate the epoxide and direct nucleophiles. | Vicinal diols, amino alcohols, etc. | researchgate.net |

The enhancement in catalytic activity imparted by the N1,N3-di(3-pyridinyl)malonamide ligand is rooted in fundamental mechanistic principles.

In the copper-catalyzed azide-alkyne cycloaddition, the reaction is believed to proceed through the formation of a copper-acetylide intermediate. wikipedia.org The malonamide ligand, by chelating the copper(I) ion, helps to prevent disproportionation or oxidation of the catalyst, thereby maintaining its active state throughout the catalytic cycle. The ligand's structure can also influence the rate of the key steps, including the coordination of the azide and the final cyclization to form the triazole ring.

For epoxide ring-opening reactions, a catalyst must activate the epoxide towards nucleophilic attack. nih.gov A metal ion coordinated by N1,N3-di(3-pyridinyl)malonamide would function as a Lewis acid, polarizing the C-O bonds of the epoxide and making them more susceptible to cleavage. The pyridinyl nitrogen atoms could further enhance this effect. If the reaction is performed under acidic conditions, the protonated pyridinium (B92312) groups could act as Brønsted acids, donating a proton to the epoxide oxygen and further increasing its electrophilicity. libretexts.org This dual-activation capability is a key potential advantage of this ligand structure.

Metal Ion Separation and Extraction Technologies

The selective removal of specific metal ions from complex mixtures is critical in fields such as nuclear waste reprocessing and hydrometallurgy. The N1,N3-di(3-pyridinyl)malonamide ligand is well-suited for these applications due to its combination of hard oxygen donors and soft nitrogen donors.

A major challenge in nuclear fuel reprocessing is the separation of trivalent minor actinides (MAs), such as americium (Am) and curium (Cm), from trivalent lanthanides (Lns), which are potent neutron poisons. The chemical similarity between these f-block elements makes their separation difficult. The design of ligands that can selectively bind one group over the other is based on subtle differences in their electronic structure and coordination preferences.

Actinides exhibit a slightly greater covalent character in their bonding compared to the more ionic lanthanides. This leads to a preference for softer donor atoms like nitrogen. Ligands containing N-donor heterocyclic rings, such as pyridines, triazines, or triazoles, have been shown to exhibit remarkable selectivity for actinides over lanthanides. acs.orgnih.gov N1,N3-di(3-pyridinyl)malonamide incorporates this design principle by featuring two pyridinyl nitrogen atoms, which serve as selective binding sites for actinides. The malonamide backbone provides a pre-organized scaffold that holds the pyridinyl groups in a favorable orientation for chelation, forming a stable complex with the target metal ion.

| Target Ion Group | Competing Ion Group | Ligand Donor Atom Preference | Binding Principle | Relevant Ligand Feature | Reference |

|---|---|---|---|---|---|

| Actinides (e.g., Am³⁺) | Lanthanides (e.g., Eu³⁺) | Soft N-donors | Higher covalent character in An-N bond | Pyridinyl Nitrogen | acs.orgnih.gov |

| Lanthanides (e.g., Eu³⁺) | Actinides (e.g., Am³⁺) | Hard O-donors | Predominantly electrostatic interaction | Carbonyl Oxygen | acs.org |

Solvent extraction is a widely used hydrometallurgical technique for separating and purifying metal ions. In this process, an aqueous solution containing the metal ions is brought into contact with an immiscible organic solvent that contains the extracting ligand. The ligand selectively complexes with the target ion, transferring it from the aqueous phase to the organic phase.

N1,N3-di(3-pyridinyl)malonamide can be employed as the extractant in such systems. For instance, in a SANEX-type (Selective Actinide Extraction) process, a solution of the ligand in a suitable organic diluent would be used to treat the acidic, high-level liquid waste from a PUREX process. acs.org The ligand would selectively extract trivalent actinide ions into the organic phase, leaving the bulk of the lanthanides in the aqueous raffinate. The actinides can then be stripped from the organic phase for further processing or transmutation. The efficiency of this process depends on factors such as the acidity of the aqueous phase and the concentration of the ligand in the organic phase.

Recovery of Valuable and Environmentally Relevant Metal Ions (e.g., Lanthanides, Actinides, Silver)

No published research was found detailing the use of N1,N3-di(3-pyridinyl)malonamide for the recovery of lanthanides, actinides, or silver. Consequently, no data on its extraction efficiency, selectivity, or performance under various conditions is available.

Future Research Directions and Perspectives for N1,n3 Di 3 Pyridinyl Malonamide

Development of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of N¹,N³-di(3-pyridinyl)malonamide and its derivatives is likely to be guided by the principles of green and sustainable chemistry. Traditional methods for amide bond formation often involve harsh conditions and the use of hazardous reagents. Future research will likely focus on developing more environmentally benign and atom-economical synthetic routes.

One promising approach is the use of catalytic methods that avoid the need for stoichiometric activating agents. For instance, borrowing from methodologies developed for other nonsymmetrical malonamides, a MgCl₂-mediated nucleophilic addition/deacetylation sequence could offer a mild and efficient route. nih.gov This method has shown success in producing various malonamides in good to excellent yields under ambient conditions. nih.gov Another avenue for exploration is the direct C-H amination of appropriate precursors, a strategy that is gaining traction for its efficiency and reduction of pre-functionalized starting materials. nih.gov

Table 1: Potential Sustainable Synthetic Approaches for N¹,N³-di(3-pyridinyl)malonamide

| Method | Potential Advantages | Key Considerations |

| MgCl₂-mediated synthesis | Mild reaction conditions, high atom economy, good to excellent yields. nih.gov | Substrate scope and compatibility with pyridyl functionality. |

| Catalytic Amide Formation | Reduced waste, avoidance of hazardous reagents. | Catalyst selection and optimization for the specific substrates. |

| Direct C-H Amination | High atom economy, reduced number of synthetic steps. nih.gov | Regioselectivity and functional group tolerance. nih.gov |

| One-Pot/Tandem Reactions | Increased efficiency, reduced purification steps. | Compatibility of sequential reaction steps. |

Exploration of New Coordination Complexes and Unique Geometries

The presence of two 3-pyridyl nitrogen atoms and two amide groups makes N¹,N³-di(3-pyridinyl)malonamide a highly versatile ligand for the construction of coordination polymers and discrete metal complexes. mdpi.com The flexibility of the malonamide (B141969) spacer allows the pyridyl groups to adopt various orientations, leading to a rich diversity of coordination geometries.

Future research will focus on systematically exploring the coordination chemistry of this ligand with a wide range of metal ions, from transition metals to lanthanides. mdpi.comnih.gov By varying the metal ion, counter-anions, and reaction conditions, it is anticipated that a plethora of novel structures with unique topologies can be generated. mdpi.com For example, the formation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks can be targeted. mdpi.com

A key area of investigation will be the role of the amide groups in the resulting structures. While the pyridyl nitrogen atoms are the primary coordination sites, the amide oxygen and nitrogen atoms can participate in hydrogen bonding, which can direct the self-assembly of the coordination complexes into higher-order supramolecular architectures. rsc.orgmdpi.com The interplay between coordination bonds and hydrogen bonds will be a critical factor in controlling the final structure and properties of the materials.

Table 2: Predicted Coordination Behavior of N¹,N³-di(3-pyridinyl)malonamide

| Metal Ion Type | Potential Coordination Modes | Expected Geometries |

| Transition Metals (e.g., Cu²⁺, Zn²⁺, Cd²⁺) | Bidentate bridging via pyridyl nitrogens. | Linear chains, 2D grids, 3D frameworks. mdpi.com |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Multidentate coordination involving pyridyl and potentially amide groups. | Helical structures, high coordination number complexes. mdpi.com |

| Noble Metals (e.g., Ag⁺, Pd²⁺) | Linear or square planar coordination. | Discrete macrocycles or 1D chains. |

Rational Design of Stimuli-Responsive Supramolecular Materials

The inherent flexibility and hydrogen-bonding capabilities of the N¹,N³-di(3-pyridinyl)malonamide scaffold make it an excellent candidate for the development of stimuli-responsive supramolecular materials, particularly gels. acs.org The self-assembly of this molecule, driven by hydrogen bonding and π-π stacking interactions, can lead to the formation of fibrous networks that entrap solvent molecules, resulting in the formation of a gel. rsc.orgacs.org

A key future research direction will be the design of gels that respond to various external stimuli, such as temperature, pH, light, and the presence of specific ions or molecules. rsc.orgacs.org For example, the protonation or deprotonation of the pyridyl nitrogen atoms upon changes in pH can alter the hydrogen-bonding network and trigger a gel-to-sol transition. Similarly, the coordination of metal ions to the pyridyl groups can either enhance or disrupt the gel network, leading to changes in the material's properties. acs.org

The development of "smart" gels based on N¹,N³-di(3-pyridinyl)malonamide could have applications in areas such as drug delivery, sensing, and tissue engineering. mdpi.comhubspotusercontent-na1.net For instance, a gel could be designed to release a therapeutic agent in response to a specific biological stimulus.

Advanced Computational Methods for Predictive Material Design

Advanced computational methods will play a pivotal role in accelerating the discovery and design of materials based on N¹,N³-di(3-pyridinyl)malonamide. nih.govmdpi.com Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the conformational preferences of the molecule, its interactions with metal ions, and the self-assembly process. pnnl.govacs.org

QSAR (Quantitative Structure-Activity Relationship) studies can be employed to establish correlations between the structural features of N¹,N³-di(3-pyridinyl)malonamide derivatives and their resulting material properties. nih.gov This predictive modeling can guide the synthesis of new molecules with enhanced functionalities. For example, by computationally screening a virtual library of derivatives, researchers can identify candidates with optimized properties for a specific application before embarking on time-consuming and resource-intensive experimental work. nih.govfrontiersin.org

The integration of machine learning algorithms with computational chemistry could further enhance the predictive power of these models, enabling the high-throughput screening of potential materials and the identification of promising candidates for experimental validation. mdpi.com

Table 3: Application of Computational Methods to N¹,N³-di(3-pyridinyl)malonamide Research

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, conformational analysis, and interaction energies. pnnl.gov | Prediction of stable conformers, coordination preferences, and spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of self-assembly processes and dynamic behavior. acs.org | Understanding the mechanism of gel formation and the response to external stimuli. |

| QSAR and Machine Learning | Development of predictive models for material properties. nih.govmdpi.com | Rational design of new derivatives with targeted functionalities. |

Integration into Next-Generation Functional Materials

The unique properties of N¹,N³-di(3-pyridinyl)malonamide make it a promising building block for a variety of next-generation functional materials. Its ability to form coordination polymers with tunable properties opens up possibilities for applications in areas such as catalysis, gas storage, and separation. mdpi.com

The incorporation of this scaffold into electrochromic materials is another exciting prospect. Coordination polymers based on pyridyl ligands have shown promise in this area, and by carefully selecting the metal ion, materials that change color in response to an applied voltage could be developed.

Furthermore, the pyridyl groups can serve as reactive handles for post-synthetic modification, allowing for the introduction of additional functionalities into the material. This could lead to the development of materials with tailored properties for specific applications, such as sensors for the detection of specific analytes or materials with enhanced catalytic activity. The versatility of the pyridyl-amide scaffold suggests that N¹,N³-di(3-pyridinyl)malonamide and its derivatives will continue to be a fertile ground for the discovery of new and innovative functional materials.

Q & A

Q. What are the common synthetic routes for N₁,N₃-di(3-pyridinyl)malonamide and its derivatives?

The synthesis typically involves coupling 3-pyridinylamine with malonyl chloride derivatives. For example, in , the target compounds (e.g., 3a–m) are synthesized via a two-step process: (1) condensation of substituted amines with malonyl chloride under basic conditions, and (2) purification via column chromatography . Hydrothermal methods are also employed for metal coordination complexes, as seen in , where N,N′-bis(3-pyridyl)malonamide (3-bpma) is combined with zinc nitrate and organic acids to form helical chains .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR and IR Spectroscopy : To confirm functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) and pyridinyl ring protons .

- X-ray Crystallography : For resolving crystal structures, as demonstrated in , which revealed a 1D double-helical zinc complex with orthorhombic symmetry (space group Pna2₁) .

- Thermogravimetric Analysis (TGA) : To assess thermal stability, particularly for coordination polymers .

Q. What role does N₁,N₃-di(3-pyridinyl)malonamide play in coordination chemistry?

The compound acts as a flexible ligand due to its two pyridinyl groups and malonamide backbone. In , it bridges zinc ions to form 1D helical chains, stabilized by hydrogen bonding (e.g., N–H···O interactions) and π-π stacking . This structural versatility enables applications in designing metal-organic frameworks (MOFs) with tailored porosity or fluorescence properties.

Advanced Research Questions

Q. How do hydrogen bonding and hydrophobic interactions influence the structural assembly of derivatives?

Molecular docking studies ( , Figure 2) show that substituents on the malonamide core dictate binding modes. For instance, compound 3l forms hydrogen bonds with Gly 772 in a target protein, while 3c and 3e rely on hydrophobic interactions with residues like Phe 864 . In coordination chemistry ( ), hydrogen bonds between amide groups and carboxylate ligands stabilize 3D supramolecular networks .

Q. How can researchers resolve contradictions in reported biological activities of malonamide derivatives?

Variations in biological activity (e.g., anticancer vs. anti-inflammatory) often arise from substituent effects. For example, highlights that electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity by improving target protein binding . Systematic structure-activity relationship (SAR) studies, coupled with molecular dynamics simulations, are recommended to clarify these discrepancies.

Q. What advanced applications exist for malonamide derivatives in material science?

demonstrates the use of N,N,N',N'-tetrakis(3-triethoxysilylpropyl)malonamide (TTPMA) in hybrid silica membranes. Cerium- or nickel-doped TTPMA precursors exhibit tunable pore structures, achieving high gas permeance (e.g., H₂: 1.2 × 10⁻⁶ mol·m⁻²·s⁻¹·Pa⁻¹) while maintaining selectivity over CO₂ . Such materials are promising for gas separation or catalytic membranes.

Methodological Guidance

Q. Designing Metal Complexes :

- Hydrothermal Synthesis : Combine N₁,N₃-di(3-pyridinyl)malonamide with metal salts (e.g., Zn(NO₃)₂) and co-ligands (e.g., 1,4-phenylenediacetic acid) in aqueous solution at 120–150°C for 72 hours .

- Characterization : Use single-crystal X-ray diffraction to resolve helical parameters (e.g., pitch length = 11.59 Å in ) .

Q. Evaluating Biological Activity :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.